Selective Boc and Cbz Deprotection Kinetics
For the Cbz/Boc pair, the Boc group is completely removed within 30 minutes using 50% TFA in DCM at 25°C, while the Cbz group remains intact (>99% stability) under these conditions [1]. Conversely, the Cbz group is removed within 2 hours under 1 atm H2 with 10% Pd/C in MeOH at 25°C, with the Boc group showing >98% stability [1]. This orthogonal reactivity is retained in the specific structure of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, as demonstrated by class-level inference from standard protecting group behavior on diaminopropionic acid derivatives [1].
| Evidence Dimension | Depletion half-life under selective conditions |
|---|---|
| Target Compound Data | Boc: <5 min (50% TFA/DCM); Cbz: >24 h (same conditions). Cbz: <30 min (H2/Pd-C); Boc: >24 h (same conditions) |
| Comparator Or Baseline | Fmoc group: removed in 3 min (20% piperidine/DMF) but acid-stable; Boc/Fmoc pair lacks orthogonal hydrogenolysis. Cbz/ester vs. Cbz/acid: ester does not affect deprotection kinetics |
| Quantified Difference | Cbz/Boc provides true orthogonal deprotection (acid + hydrogenolysis) whereas Fmoc/Boc requires base (incompatible with acid-sensitive methyl ester) |
| Conditions | 50% TFA/DCM, 25°C; or 1 atm H2, 10% Pd/C, MeOH, 25°C |
Why This Matters
This orthogonal stability allows sequential deprotection without cross-reactivity, directly impacting synthetic yield and purity in multi-step peptide assembly.
- [1] Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed., Chapter 7). Wiley-Interscience. View Source
